molecular formula C19H22FN3O B569141 Azaperone-d4 CAS No. 1173021-72-1

Azaperone-d4

Cat. No.: B569141
CAS No.: 1173021-72-1
M. Wt: 331.428
InChI Key: XTKDAFGWCDAMPY-YKVCKAMESA-N
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Description

Azaperone-d4 is a deuterium-labeled version of Azaperone . It is a pyridinylpiperazine and butyrophenone neuroleptic agent with antiemetic effects . It is predominantly used as a tranquilizer in veterinary medicine . It acts as a dopamine antagonist and also has some antihistaminic and anticholinergic properties .


Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, a related study on Azaperone and Azaperol mentioned a CO2 effervescence–assisted emulsification microextraction method . The substances were extracted from swine adipose samples using 1% (v/v) ammoniated acetonitrile at 55 °C .


Molecular Structure Analysis

This compound has a molecular formula of C19H18D4FN3O . Its average mass is 331.421 Da and its monoisotopic mass is 331.199799 Da .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 331.42 . Its molecular formula is C19H18D4FN3O .

Scientific Research Applications

  • Synthesis and Electrochemical Behavior : Azaperone is synthesized using a phase-transfer catalyst and has shown an irreversible electro-oxidation process in electrochemical studies (Taghizadeh et al., 2021).

  • Pharmacology in Ponies : Intramuscular administration of azaperone in ponies provides sedative effects, influences cardiovascular responses, and has alpha-adrenoceptor blocking effects (Serrano & Lees, 1976).

  • Behavioral Effects in Rats : Azaperone modifies dominant-subordinate relationships in rats, demonstrating a normalizing effect on social interactions through inhibition of aggressive responsiveness (Desmedt, Bruggen, & Niemegeers, 2004).

  • Cardiovascular Effects in Pigs : It exerts an alpha-adrenergic blocking action and affects pre-adrenoreceptor activation of heart rate in stress-sensitive pigs (Gregory & Wilkins, 1986).

  • Residue Analysis in Slaughter Pigs : Investigations into azaperone residues in slaughter pigs suggest its use in reducing mortality and loss of meat quality during transportation (Rauws & Olling, 1978).

  • Social Behavior in Pigs : Azaperone affects the social behavior of pigs, particularly during mixing of unfamiliar individuals, influencing aggression and productivity (Tan & Shackleton, 1990).

  • Metabolism and Activity : A metabolite of azaperone, azaperol, shows neuroleptic activity and is more polar than azaperone (Rauws et al., 1976).

  • Reproductive Performance in Sows : Azaperone treatment at weaning affects reproductive performance in sows, influencing estrus and litter size, with variations observed across seasons and parity (Schwarz et al., 2017).

  • Cardiovascular Redistribution in Pigs : It influences cardiovascular redistribution in pigs, favoring arteriovenous anastomoses (van Woerkens et al., 1990).

  • Behavior in Boars : Azaperone reduces the intensity of fighting in adult boars in confined spaces (Pascoe, 1986).

  • Behavior in Sheep : It significantly reduces emotional behavior in sheep, suggesting its potential use in stress management (Hughes, Syme, & Syme, 1977).

  • Detection in Swine Liver : A method for confirming azaperone and azaperol in swine liver using gas chromatography/mass spectrometry has been developed (Adam, 1999).

  • Use in Rhinoceroses : Its use in combination with etorphine for immobilizing white rhinoceroses has been studied, with observations on muscle tremors (Nasr et al., 2021).

  • Stress Control in Roe Deer : Haloperidol and azaperone have been used to control stress in captured roe deer, affecting physiological and haematological parameters (Mentaberre et al., 2010).

  • Immobilization of Caribou : A combination of butorphanol-azaperone-medetomidine has been used for immobilizing captive caribou with excellent results (Hansen & Beckmen, 2018).

  • Mutagenicity Studies : Azaperone and its metabolites have been classified as weakly mutagenic substances in the Ames assay (Scheutwinkel-Reich et al., 1982).

Mechanism of Action

Target of Action

Azaperone-d4, a deuterium-labeled analog of Azaperone , primarily targets dopamine receptors . Dopamine receptors play a crucial role in the nervous system, regulating a variety of functions such as motor control, cognition, and reward .

Mode of Action

This compound acts as a dopamine antagonist . By binding to dopamine receptors, it inhibits the action of dopamine, a neurotransmitter that plays a significant role in behavior and cognition, voluntary movement, motivation, punishment and reward, inhibition of prolactin production, sleep, mood, attention, working memory, and learning . This compound also has some antihistaminic and anticholinergic properties .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the dopaminergic pathway . By antagonizing dopamine receptors, this compound can alter the signaling in this pathway, leading to changes in various physiological functions controlled by dopamine .

Pharmacokinetics

It’s known that deuterium substitution in drug molecules can potentially affect their pharmacokinetic and metabolic profiles . More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

This compound, like Azaperone, has neuroleptic, sedative, and antiemetic effects . It is predominantly used as a tranquilizer in veterinary medicine, mainly for pigs and elephants . It has also been shown to have anti-tumor properties and can inhibit the growth of cancer cells by inducing apoptosis .

Safety and Hazards

Azaperone-d4 is considered hazardous. It is toxic if swallowed . Precautionary measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves, eye protection, and face protection .

Future Directions

While specific future directions for Azaperone-d4 were not found in the search results, a study on Azaperone and Azaperol suggested the development of a sensitive, rapid, and simple method for their determination in animal-derived foods . This could potentially apply to this compound as well.

Biochemical Analysis

Biochemical Properties

Azaperone-d4, like its parent compound Azaperone, acts as a dopamine antagonist but also has some antihistaminic and anticholinergic properties . It interacts with enzymes, proteins, and other biomolecules in the body, particularly those involved in the dopamine signaling pathway .

Cellular Effects

This compound influences cell function by modulating the activity of dopamine receptors, which play a crucial role in cell signaling pathways, gene expression, and cellular metabolism . By acting as a dopamine antagonist, this compound can alter the normal functioning of these pathways and processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to dopamine receptors, thereby inhibiting the action of dopamine . This binding interaction can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, a study found that Azaperone and its metabolite azaperol were extracted from swine adipose samples using a CO2 effervescence–assisted emulsification microextraction method . The study showed good linearity within the studied range, and the limits of detection for the method ranged from 5 to 10.0 ng kg−1 .

Metabolic Pathways

This compound is involved in the dopamine metabolic pathway, where it interacts with dopamine receptors

Transport and Distribution

This compound, like Azaperone, is rapidly absorbed and distributed to tissues

Properties

IUPAC Name

4-(4-pyridin-2-ylpiperazin-1-yl)-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O/c20-17-8-6-16(7-9-17)18(24)4-3-11-22-12-14-23(15-13-22)19-5-1-2-10-21-19/h1-2,5-10H,3-4,11-15H2/i6D,7D,8D,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTKDAFGWCDAMPY-YKVCKAMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)CCCN2CCN(CC2)C3=CC=CC=N3)[2H])[2H])F)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40746819
Record name 1-[4-Fluoro(~2~H_4_)phenyl]-4-[4-(pyridin-2-yl)piperazin-1-yl]butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40746819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173021-72-1
Record name 1-[4-Fluoro(~2~H_4_)phenyl]-4-[4-(pyridin-2-yl)piperazin-1-yl]butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40746819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173021-72-1
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